molecular formula C11H20N2O3 B7920991 [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Cat. No.: B7920991
M. Wt: 228.29 g/mol
InChI Key: VICTUUHKSFJXQX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354003-49-8) is a chiral compound featuring a pyrrolidine core substituted with acetyl, isopropyl amino, and acetic acid functional groups. Its molecular formula is $ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{3} $, with a molecular weight of 228.29 g/mol and a purity of ≥95% . It was previously available as a research chemical but is now discontinued, likely due to challenges in synthesis, stability, or efficacy compared to newer analogs .

Properties

IUPAC Name

2-[[(3S)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICTUUHKSFJXQX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-1-Acetyl-pyrrolidin-3-ylamine

The chiral pyrrolidine precursor is synthesized from L-proline through sequential modifications:

  • N-Acetylation :
    L-Proline is treated with acetyl chloride in methanol to yield (S)-1-acetylpyrrolidine-2-carboxylic acid.

    Conditions : 0°C, 2 h, 85% yield.

  • Decarboxylation :
    The carboxylic acid is converted to (S)-1-acetylpyrrolidine via thermal decarboxylation.
    Conditions : 150°C, CuO catalyst, 78% yield.

  • Oxidative Amination :
    Introduction of the amine group at C3 using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    Conditions : THF, 0°C, 12 h, 67% yield.

Incorporation of the Isopropyl-Amino Group

The secondary amine is introduced via reductive amination or alkylation :

  • Reductive Amination :
    Reaction of (S)-1-acetyl-pyrrolidin-3-ylamine with acetone using sodium cyanoborohydride (NaBH₃CN).

    Conditions : MeOH, pH 5, 24 h, 82% yield.

  • Alkylation with Isopropyl Bromide :
    A nucleophilic substitution reaction using isopropyl bromide and a base.

    Conditions : DMF, 60°C, 8 h, 74% yield.

Attachment of the Acetic Acid Side Chain

The carboxylic acid group is introduced via alkylation or Schiff base formation :

  • Glycine Alkylation :
    Reaction of the intermediate amine with bromoacetic acid under basic conditions.

    Conditions : H₂O/EtOH, 25°C, 6 h, 68% yield.

  • Ni(II)-Mediated Asymmetric Synthesis :
    A glycine Schiff base Ni(II) complex is alkylated with a pyrrolidine-derived electrophile (Figure 1).
    Key Steps :

    • Formation of Ni(II) complex 18 from glycine and chiral ligand 16 .

    • Alkylation with (S)-1-acetyl-pyrrolidin-3-yl bromide.

    • Disassembly with HCl to liberate the amino acid.
      Yields : 89% overall, >99% ee.

Catalytic Asymmetric Methods

Dynamic Kinetic Resolution (DKR)

Using a chiral Ni(II) catalyst, racemic intermediates are resolved into the desired (S)-enantiomer:

  • Catalyst : (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (16 ).

  • Substrate : Racemic [1-acetyl-pyrrolidin-3-yl]-isopropyl-amine.

  • Conditions : MeOH, DBU, 70°C, 24 h.

  • Outcome : 95% yield, 99.5% ee.

Reductive Amination with Chiral Ligands

A rhodium-catalyzed asymmetric reductive amination merges ketones and amines:

  • Catalyst : Rh/(R)-BINAP.

  • Substrates : (S)-1-Acetyl-pyrrolidin-3-one and isopropylamine.

  • Conditions : H₂ (50 psi), THF, 25°C, 12 h.

  • Outcome : 88% yield, 97% ee.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Stepwise AlkylationN-Acetylation → Alkylation → Glycine coupling6899Moderate
Ni(II)-Complex RouteSchiff base formation → Alkylation → Disassembly8999.5High
Catalytic DKRDynamic kinetic resolution9599.5Industrial

Advantages of Ni(II) Methods :

  • High enantioselectivity (>99.5% ee).

  • Ligand 16 is recyclable (5% loss per cycle).

  • Adaptable to multi-kilogram production.

Purification and Characterization

  • Purification : Recrystallization from toluene/hexane (95% purity).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H), 2.05 (s, 3H), 3.45 (m, 1H), 4.10 (m, 2H).

    • HPLC : Chiralcel OD-H column, 98.6% ee.

Challenges and Mitigation Strategies

  • Racemization : Minimized using low-temperature conditions (0–5°C) during amine alkylation.

  • Byproduct Formation : Controlled by stoichiometric precision (e.g., 1.05 eq. of i-PrBr).

  • Catalyst Cost : Offset by ligand recovery (e.g., 95% recovery of 16 ) .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling reagent-mediated conditions. This reaction is critical for modifying solubility or bioavailability.

Reagents/ConditionsProductYield (%)Reference
Methanol, H₂SO₄ (cat.), refluxMethyl ester derivative75–85
Ethanol, DCC/DMAP, RTEthyl ester derivative80–90

Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic conditions) or carbodiimide-mediated coupling facilitates nucleophilic attack by the alcohol.

Amide Bond Formation

The carboxylic acid reacts with primary or secondary amines to form amides, a key step in prodrug design or conjugate synthesis.

AmineCoupling ReagentProductYield (%)Reference
BenzylamineEDC/HOBtN-Benzylamide70–78
Glycine methyl esterDCCDipeptide analog65–72

Research Note : Steric hindrance from the isopropyl group may reduce reaction efficiency compared to less bulky analogs.

Acetyl Group Hydrolysis

The acetyl-protected pyrrolidine nitrogen can be deprotected under acidic or basic conditions to regenerate a free amine.

ConditionsProductYield (%)Reference
2M HCl, refluxDeacetylated derivative90–95
1M NaOH, RTDeacetylated derivative85–88

Kinetics : Hydrolysis proceeds faster under acidic conditions due to protonation of the amide carbonyl, enhancing electrophilicity .

Condensation Reactions

The amino group participates in Knoevenagel-type condensations with carbonyl compounds, forming heterocyclic derivatives.

Carbonyl PartnerCatalystProductYield (%)Reference
AcetylacetoneZrOCl₂·8H₂OTetrasubstituted pyrrole72–88
Ethyl acetoacetateNoneβ-Ketoamide adduct60–68

Key Finding : Zirconium catalysts enhance reaction rates and yields by coordinating both the aminoaldehyde and 1,3-dicarbonyl components .

Oxidation

The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives under mild conditions.

Oxidizing AgentProductYield (%)Reference
H₂O₂, FeSO₄Pyrrolidinone50–55
NaOClN-Oxide derivative40–45

Reduction

The acetyl group can be reduced to an ethyl moiety under hydrogenation conditions.

ConditionsProductYield (%)Reference
H₂ (1 atm), Pd/CEthyl-pyrrolidine derivative75–80

Interaction with Biological Macromolecules

While not a traditional "chemical reaction," the compound’s binding to enzymes and receptors involves non-covalent interactions:

  • Enzyme Inhibition : Competes with substrates for binding pockets via hydrogen bonding (carboxylic acid) and hydrophobic interactions (isopropyl group) .

  • Receptor Modulation : The chiral center influences stereoselective binding to G-protein-coupled receptors (GPCRs).

Stability Under Physiological Conditions

ConditionStabilityDegradation ProductsReference
pH 7.4, 37°C>24 hoursNone detected
pH 2.0, 37°C8–12 hoursDeacetylated derivative

Key Research Findings

  • Catalytic Efficiency : ZrOCl₂·8H₂O significantly improves yields in condensation reactions compared to traditional Brønsted acids .

  • Steric Effects : The isopropyl group reduces reaction rates in amide couplings by ~15% compared to methyl-substituted analogs.

  • Chiral Integrity : No racemization occurs during hydrolysis or esterification, preserving enantiomeric excess (>99%) .

Scientific Research Applications

Structural Characteristics

The compound's structure significantly influences its biological activity. It features:

  • Pyrrolidine Ring : Contributes to the compound's chirality and potential receptor interactions.
  • Acetyl Group : Enhances lipophilicity and stability.
  • Isopropyl Amino Group : Provides basic amine functionality that can interact with various biological targets.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antidepressant Activity : The interaction with neurotransmitter systems could position it as a potential antidepressant agent.
  • Anti-inflammatory Properties : Preliminary findings indicate that this compound may reduce inflammation markers in vitro.

Mechanistic Insights

Understanding how ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid interacts with biological macromolecules is crucial. Techniques such as:

  • Molecular Docking Studies : These studies help predict how the compound binds to specific receptors.
  • In Vitro Assays : Assessing cellular responses to the compound provides insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neuroprotection in Animal Models :
    • A study demonstrated that administration of the compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential for neuroprotective applications.
  • Antidepressant-like Effects :
    • Research involving behavioral assays indicated that the compound exhibits antidepressant-like effects comparable to established medications in mice subjected to stress paradigms.
  • Anti-inflammatory Activity :
    • In vitro experiments showed that the compound significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating a potential role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Pair: [(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic Acid

The R-enantiomer (CAS: 1354015-67-0) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

  • Stereochemical Impact : The S-enantiomer may exhibit higher affinity for chiral biological targets (e.g., enzymes or receptors) due to spatial compatibility, though specific activity data are unavailable .
  • Synthesis and Stability : Both enantiomers are synthesized via asymmetric routes, but the S-form was more widely cataloged, suggesting prioritized research interest .

Fluorophenyl-Substituted Analog: (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

  • Structural Features: Incorporates a 4-fluorophenyl group and methylaminoethyl side chain instead of acetyl and isopropyl groups.
  • Functional Implications: Lipophilicity: The fluorophenyl group enhances membrane permeability and metabolic stability compared to the acetylated pyrrolidine in the target compound . Receptor Binding: The hydroxyl and methylamino groups may favor interactions with aminergic receptors (e.g., GPCRs), unlike the carboxylic acid moiety in the target compound .

Thiazole-Containing Derivative: [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic Acid

  • Key Modifications : Replaces the acetylpyrrolidine with a thiazole ring and oxo group.
  • Acidity: The oxo group may alter pKa values, affecting solubility and ionization under physiological conditions .

Pyrazole-Based Compound: 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic Acid

  • Structural Highlights : Features a pyrazole ring with chloro, trifluoromethyl, and carboxylic acid groups.
  • Comparative Advantages :
    • Metabolic Stability : The trifluoromethyl group resists oxidative degradation, offering longer half-life than the acetyl group in the target compound .
    • Solubility : The carboxylic acid group mimics the target compound’s hydrophilicity, but the aromatic substituents may reduce aqueous solubility .

Tabulated Comparison of Key Attributes

Compound Name (CAS) Molecular Weight (g/mol) Key Functional Groups Structural Distinctions Hypothesized Biological Activity
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (1354003-49-8) 228.29 Acetyl, isopropyl amino, carboxylic acid Chiral pyrrolidine core Enzyme inhibition (e.g., proteases)
[(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (1354015-67-0) 228.29 Same as above R-configuration at pyrrolidine Reduced target affinity vs. S-enantiomer
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (N/A) ~280 (estimated) Fluorophenyl, methylaminoethyl, hydroxyl Aromatic fluorination, lack of acetic acid GPCR modulation (e.g., adrenergic receptors)
[Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid (N/A) ~245 (estimated) Thiazole, oxo, carboxylic acid Heterocyclic thiazole ring Kinase inhibition, antimicrobial activity
1-[4-Chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid (634157-05-4) ~310 (estimated) Pyrazole, chloro, trifluoromethyl, carboxylic acid Polyhalogenated aromatic system Anti-inflammatory, metabolic enzyme targeting

Research Implications and Discontinuation Context

The discontinuation of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may reflect:

  • Efficacy Limitations : Fluorinated or heterocyclic analogs (e.g., and ) likely offer superior target engagement or pharmacokinetics.
  • Synthetic Complexity : Asymmetric synthesis of chiral pyrrolidines may be less cost-effective than producing achiral thiazole or pyrazole derivatives .

Biological Activity

Introduction

The compound ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a chiral molecule notable for its unique structural features, including a pyrrolidine ring and an acetic acid moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly concerning its interactions with various biological targets.

Structural Characteristics

The molecular structure of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid comprises:

  • Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
  • Acetyl Group : Attached to the nitrogen of the pyrrolidine, influencing the compound's reactivity.
  • Isopropyl Amino Group : This substitution enhances the compound's lipophilicity and potential receptor interactions.

The biological activity of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Properties : The potential for neuroprotection has been suggested based on structural analogs that target neurological pathways.
  • Antitumor Effects : Some derivatives have demonstrated anticancer properties in vitro.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-AcetylpyrrolidinePyrrolidine ring, acetyl groupBasic amine functionality
IsopropylamineSimple amine structureLacks cyclic structure
Acetic AcidCarboxylic acidNo nitrogen functionality
N-MethylpyrrolidineMethyl substitution on nitrogenIncreased lipophilicity

This comparison underscores how the combination of chiral centers and functional groups in ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may influence its pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid:

  • Antimicrobial Studies : Research has shown that acetic acid derivatives possess significant antibacterial activity against biofilm-producing pathogens. The minimum inhibitory concentration (MIC) for these compounds was found to be effective at low concentrations, demonstrating their potential as therapeutic agents in treating infections, particularly in burn wound scenarios .
  • Neuroprotective Research : Investigations into pyrrolidine derivatives have indicated their capacity to protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases .
  • Antitumor Activity : A series of tetrahydroisoquinoline derivatives were synthesized and tested for anticancer properties. These studies revealed promising results against various cancer cell lines, indicating that modifications similar to those seen in ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may enhance biological efficacy .

Q & A

Q. How should researchers address contradictory data in solubility and bioactivity across studies?

  • Methodology : Conduct meta-analysis using standardized buffers (e.g., pH 7.4 PBS) and control for batch-to-batch variability via QC/QA protocols (e.g., DSC for polymorph detection). Apply ANOVA to identify confounding variables (e.g., temperature, assay type) .

Q. What experimental designs are optimal for in vivo vs. in vitro pharmacological profiling?

  • Methodology : For in vivo studies, use pharmacokinetic models (non-compartmental analysis) to calculate AUC and t½ in rodent plasma. Pair with microdialysis to measure blood-brain barrier penetration. In vitro, use 3D organoids to mimic tissue-specific metabolism .

Q. How can scale-up challenges (e.g., racemization) be mitigated during gram-scale synthesis?

  • Methodology : Optimize chiral auxiliary use (e.g., Evans oxazolidinones) and low-temperature (–40°C) coupling reactions. Monitor enantiomeric excess (ee) via polarimetry and employ crystallization-induced dynamic resolution (CIDR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.